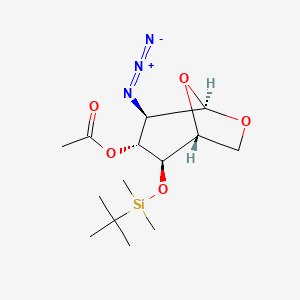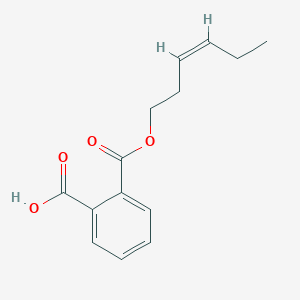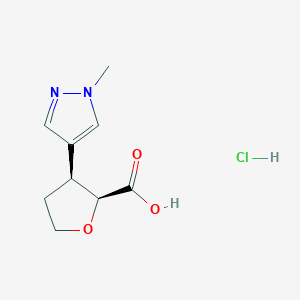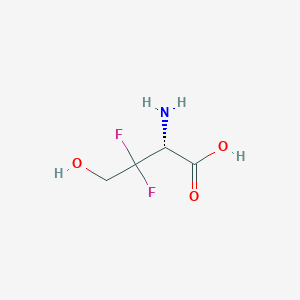![molecular formula C30H23I5N2O8 B13431761 (2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)
(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid is a complex organic compound characterized by multiple iodine atoms and phenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid involves multiple steps, including iodination, phenoxy group attachment, and amino acid coupling. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process would include purification steps such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions may target the iodine atoms, potentially converting them to less reactive forms.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can facilitate substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with fewer iodine atoms.
Substitution: Compounds with different functional groups replacing the iodine atoms.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple iodine atoms make it useful for radiolabeling studies.
Biology
In biological research, the compound’s structure allows it to interact with various biomolecules, making it a potential tool for studying protein-ligand interactions.
Medicine
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in specific chemical reactions.
作用机制
The mechanism of action for (2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple iodine atoms and phenoxy groups enable it to form strong interactions with these targets, potentially modulating their activity.
相似化合物的比较
Similar Compounds
Thyroxine: A hormone with multiple iodine atoms, similar in structure but with different biological functions.
Triiodothyronine: Another iodine-containing hormone with distinct physiological roles.
Uniqueness
What sets (2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid apart is its complex structure, which combines multiple iodine atoms and phenoxy groups in a single molecule
属性
分子式 |
C30H23I5N2O8 |
|---|---|
分子量 |
1174.0 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C30H23I5N2O8/c31-18-11-15(45-28-21(34)5-13(6-22(28)35)8-24(37)30(42)43)10-17(26(18)39)16-9-14(1-2-25(16)38)44-27-19(32)3-12(4-20(27)33)7-23(36)29(40)41/h1-6,9-11,23-24,38-39H,7-8,36-37H2,(H,40,41)(H,42,43)/t23-,24-/m0/s1 |
InChI 键 |
ADZDHAOUGLSHTD-ZEQRLZLVSA-N |
手性 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)C3=C(C(=CC(=C3)OC4=C(C=C(C=C4I)C[C@@H](C(=O)O)N)I)I)O)O |
规范 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)C3=C(C(=CC(=C3)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)





![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)


![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)

